Propan-1-imine

Description

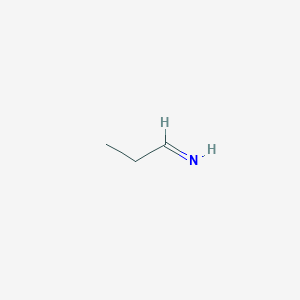

Propan-1-imine (IUPAC name: 1-azapropene) is an unsaturated organic compound with the molecular formula C₃H₇N. Structurally, it consists of a three-carbon chain with an imine group (–NH–CH₂–) at the terminal position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and radiolabeled compounds. For example, this compound is generated in situ from propionaldehyde and ammonia (NH₃) for the radiosynthesis of 11C-levetiracetam, a positron emission tomography (PET) imaging agent targeting synaptic vesicle glycoprotein 2A (SV2A) . Its instability under ambient conditions necessitates immediate use in multi-step reactions without isolation .

This compound derivatives, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)this compound, have been synthesized and structurally characterized via single-crystal X-ray diffraction.

Properties

CAS No. |

4753-69-9 |

|---|---|

Molecular Formula |

C3H7N |

Molecular Weight |

57.09 g/mol |

IUPAC Name |

propan-1-imine |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3 |

InChI Key |

WJKYOQDIQYJXSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:

Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.

Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.

Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.

The reaction is often catalyzed by an acid to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.

Chemical Reactions Analysis

Types of Reactions

Propan-1-imine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.

Reduction: It can be reduced to form propylamine.

Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

Oxidation: Propanoic acid, aldehydes, or ketones.

Reduction: Propylamine.

Substitution: Various substituted imines or amines.

Scientific Research Applications

Propan-1-imine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Propan-1-imine belongs to the broader class of imines and amines , which differ in functional group reactivity and stability. Below is a detailed comparison with structurally or functionally related compounds:

This compound vs. Propan-1-amine

Key Distinction : this compound’s unsaturated bond enables conjugation with aromatic or heterocyclic moieties (e.g., imidazole in antifungal derivatives ), whereas propan-1-amine’s NH₂ group is utilized in bulk chemical synthesis .

This compound vs. Aromatic Imine Derivatives

Several imidazole-containing this compound derivatives have been synthesized for antifungal applications. Their properties vary based on substituents:

Key Findings :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance antifungal potency by increasing electrophilicity at the imine bond .

- Bulky substituents (e.g., benzodioxole) reduce yields due to steric hindrance during synthesis .

This compound vs. Alkenyl Amines

| Compound | Structure | Stability | Applications |

|---|---|---|---|

| This compound | CH₂=NH–CH₂–CH₃ | Low (hydrolyzes) | Radiolabeling, antifungal agents |

| 2-Propen-1-amine | CH₂=CH–CH₂–NH₂ | Moderate | Polymer precursors, agrochemicals |

Key Distinction : Alkenyl amines (e.g., 2-propen-1-amine) exhibit dual reactivity (amine and alkene groups), making them versatile in polymerization, whereas this compound’s reactivity is confined to the imine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.